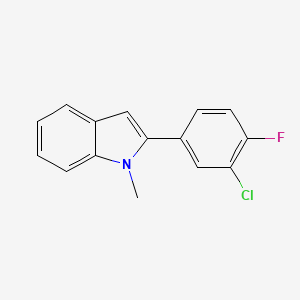
2-(3-Chloro-4-fluorophenyl)-1-methylindole
描述
2-(3-Chloro-4-fluorophenyl)-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of an indole core substituted with a 3-chloro-4-fluoro-phenyl group at the 2-position and a methyl group.
属性
分子式 |
C15H11ClFN |
|---|---|
分子量 |
259.70 g/mol |
IUPAC 名称 |
2-(3-chloro-4-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H11ClFN/c1-18-14-5-3-2-4-10(14)9-15(18)11-6-7-13(17)12(16)8-11/h2-9H,1H3 |
InChI 键 |
RUILXKBNUJJLFR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and indole.
Acetylation: 3-chloro-4-fluoroaniline is acetylated using acetic anhydride to form N-acetyl-3-chloro-4-fluoroaniline.
Nitration: The acetylated product is then nitrated using nitric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with indole under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert functional groups into simpler forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives.
科学研究应用
2-(3-Chloro-4-fluorophenyl)-1-methylindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1-methylindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors .
相似化合物的比较
Similar Compounds
3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.
2-bromo-4-chlorobenzaldehyde: Another halogenated aromatic compound with similar reactivity.
1-(acyl/aroyl)-3-(substituted)thioureas: Compounds with similar structural features and reactivity.
Uniqueness
2-(3-Chloro-4-fluorophenyl)-1-methylindole is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


